molecular formula C15H11N3O5 B1256718 Elloxazinone A

Elloxazinone A

Cat. No. B1256718
M. Wt: 313.26 g/mol
InChI Key: SCRSWHLCZLKZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elloxazinone A is a natural product found in Streptomyces and Streptomyces griseus with data available.

properties

Product Name

Elloxazinone A

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

methyl 8-amino-9-carbamoyl-7-oxophenoxazine-2-carboxylate

InChI

InChI=1S/C15H11N3O5/c1-22-15(21)6-2-3-9-7(4-6)18-13-10(23-9)5-8(19)12(16)11(13)14(17)20/h2-5H,16H2,1H3,(H2,17,20)

InChI Key

SCRSWHLCZLKZNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)N)N

synonyms

elloxazinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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